molecular formula C12H15ClFNO4S B2366973 3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1351632-01-3

3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2366973
CAS No.: 1351632-01-3
M. Wt: 323.76
InChI Key: PSCHUDMSWCLVNE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C12H15ClFNO4S. This compound is characterized by its chloro and fluoro substituents on a benzene ring, which is further modified by a sulfonamide group attached to a tetrahydro-2H-pyran ring with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The tetrahydro-2H-pyran ring is then constructed and functionalized with a hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, may play a crucial role in binding to enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

  • 4-Chloro-3-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

  • 3-Chloro-4-fluoro-N-((3-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Uniqueness: This compound is unique due to its specific arrangement of chloro and fluoro substituents on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO4S/c13-10-7-9(1-2-11(10)14)20(17,18)15-8-12(16)3-5-19-6-4-12/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCHUDMSWCLVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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